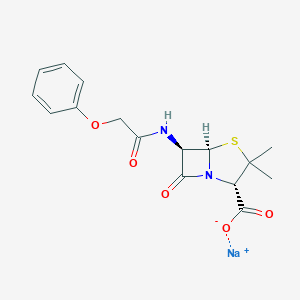
Penicillin V sodium salt
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Penicillin V sodium salt is synthesized through the acylation of 6-aminopenicillanic acid (6-APA) with phenoxyacetic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of phenoxymethylpenicillin sodium involves the fermentation of Penicillium chrysogenum to produce 6-APA, followed by chemical modification. The process includes:
- Fermentation to produce 6-APA.
- Extraction and purification of 6-APA.
- Chemical acylation with phenoxyacetic acid.
- Crystallization and purification of the final product .
化学反応の分析
Types of Reactions: Penicillin V sodium salt undergoes several types of chemical reactions, including:
Hydrolysis: In acidic or basic conditions, the β-lactam ring can be hydrolyzed, leading to the inactivation of the antibiotic.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The phenoxy group can be substituted with other groups under certain conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions.
Oxidation: Strong oxidizing agents.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Hydrolysis: Penicilloic acid.
Substitution: Various substituted penicillins depending on the nucleophile used.
科学的研究の応用
Clinical Applications
-
Respiratory Tract Infections
- Penicillin V sodium salt is effective against infections caused by Streptococcus pneumoniae and Streptococcus pyogenes, which are common pathogens in upper respiratory tract infections. It is particularly indicated for:
- Dental Infections
- Skin and Soft Tissue Infections
- Prophylaxis
Pharmacokinetics
The pharmacokinetic profile of this compound supports its clinical applications:
- Absorption : It is resistant to gastric acid, allowing for effective oral administration.
- Distribution : Approximately 77% of penicillin V binds to plasma proteins, with significant concentrations achieved in inflamed tissues .
- Elimination : The drug has a relatively short half-life of about 55 minutes, necessitating multiple doses throughout the day to maintain therapeutic levels .
Case Studies and Research Findings
Several studies have evaluated the effectiveness of this compound compared to other antibiotics:
- A study comparing penicillin V with amoxicillin for treating Group A Streptococcus infections found that both antibiotics had comparable cure rates, although amoxicillin showed slightly higher bacteriological eradication rates in some trials .
- Research focusing on pharmacokinetics demonstrated that penicillin V achieves significant serum concentrations even at low doses, making it suitable for outpatient treatment settings .
- A recent analytical method developed for monitoring penicillin levels highlighted the importance of precise dosing to avoid toxicity while ensuring therapeutic efficacy, particularly in vulnerable populations like neonates .
Adverse Effects and Considerations
While this compound is generally well-tolerated, it can cause adverse reactions such as:
- Gastrointestinal disturbances (nausea, vomiting).
- Hypersensitivity reactions ranging from mild rashes to severe anaphylaxis .
It is essential to conduct bacteriological studies before initiating therapy to confirm susceptibility and guide appropriate use, thereby reducing the risk of developing antibiotic resistance .
作用機序
Penicillin V sodium salt exerts its effects by inhibiting the biosynthesis of bacterial cell wall mucopeptide. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are critical for cell wall synthesis and maintenance. This binding disrupts the final stages of cell wall synthesis, leading to cell lysis and death .
類似化合物との比較
Penicillin G (Benzylpenicillin): Similar in structure but less stable in acidic conditions, making it unsuitable for oral administration.
Amoxicillin: A broader-spectrum antibiotic with better absorption and stability.
Ampicillin: Similar to amoxicillin but with a slightly different spectrum of activity.
Uniqueness: Penicillin V sodium salt is unique due to its stability in acidic conditions, allowing for oral administration. This makes it particularly useful for outpatient treatments and prophylaxis against bacterial infections .
特性
CAS番号 |
1098-87-9 |
|---|---|
分子式 |
C16H17N2O5S.Na |
分子量 |
372.4 g/mol |
IUPAC名 |
sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O5S.Na/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1 |
InChIキー |
LFBBSWBQNQXKPF-LQDWTQKMSA-M |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Na+] |
異性体SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Na+] |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Na+] |
Key on ui other cas no. |
1098-87-9 |
関連するCAS |
87-08-1 (Parent) |
同義語 |
Apocillin Beromycin Beromycin, Penicillin Berromycin, Penicillin Betapen Fenoxymethylpenicillin Pen VK Penicillin Beromycin Penicillin Berromycin Penicillin V Penicillin V Potassium Penicillin V Sodium Penicillin VK Penicillin, Phenoxymethyl Phenoxymethyl Penicillin Phenoxymethylpenicillin Potassium, Penicillin V Sodium, Penicillin V V Cillin K V Sodium, Penicillin V-Cillin K VCillin K Vegacillin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















